molecular formula C21H23N5O2 B4526378 N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide

N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide

Cat. No.: B4526378
M. Wt: 377.4 g/mol
InChI Key: LIFVXPZDURGFAH-UHFFFAOYSA-N
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Description

N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a pyrimidine ring, an ethylamino group, and a methoxybenzamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-4-22-21-23-14(2)13-19(26-21)24-15-9-11-16(12-10-15)25-20(27)17-7-5-6-8-18(17)28-3/h5-13H,4H2,1-3H3,(H,25,27)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFVXPZDURGFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Ethylamino Group: The ethylamino group is introduced via an alkylation reaction using ethylamine.

    Coupling with the Benzamide Moiety: The final step involves coupling the synthesized pyrimidine derivative with 2-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the benzamide moiety, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of amines and reduced benzamide derivatives.

    Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a pharmaceutical intermediate.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Potential applications in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable target for synthesis and study, with applications ranging from chemistry and biology to medicine and industry. Further research into its properties and mechanisms of action will continue to uncover new possibilities for its use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide
Reactant of Route 2
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N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide

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